5-Aminothiazole-2-carboxylate d'éthyle

Vue d'ensemble

Description

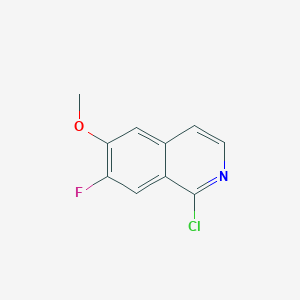

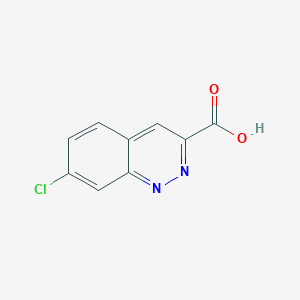

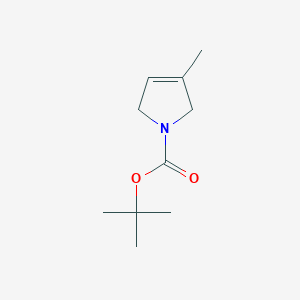

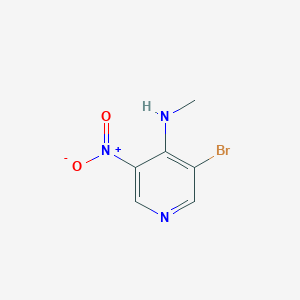

Ethyl 5-Aminothiazole-2-carboxylate is a chemical compound with the CAS Number: 100114-63-4 . It has a molecular weight of 173.22 .

Synthesis Analysis

2-Aminothiazole-based compounds have been synthesized using various strategies . For instance, the synthesis of N-(5-(4-fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide involves the reaction of 2-amino-5-bromothiazole with 3-(furan-2-yl)propanoic acid followed by the Suzuki reaction of the amide product with 4-fluorophenylboric acid .Molecular Structure Analysis

The molecular formula of Ethyl 5-Aminothiazole-2-carboxylate is C6H8N2O2S . The InChI code is 1S/C6H9N2O2S/c1-2-10-6(9)5-8-3-4(7)11-5/h3,11H,2,7H2,1H3 .Chemical Reactions Analysis

2-Aminothiazole-based compounds have been associated with various biological activities, including anticancer, antioxidant, antimicrobial, and anti-inflammatory activities . The bromine derivatives were obtained by the reaction of 2-amino-4-arylthiazoles, N-(4-arylthiazol-2-yl)-acetamides, N-(4-arylthiazol-2-yl)- benzamide, furan-2-carboxylic acid (4-aryl-thiazol-2-yl)-amide and acetic acid 4-(2-acetylamino- thiazol-4-yl)-phenyl ester with molecular bromine under acid conditions .Physical and Chemical Properties Analysis

Ethyl 5-Aminothiazole-2-carboxylate is a solid with a melting point of 161°C . It has a molecular weight of 172.21 g/mol .Applications De Recherche Scientifique

Médecine : Agent anticancéreux et antimicrobien

Le 5-aminothiazole-2-carboxylate d'éthyle sert de précurseur dans la synthèse de composés ayant des propriétés anticancéreuses et antimicrobiennes significatives . Ses dérivés ont été étudiés pour leur potentiel à inhiber la croissance des cellules cancéreuses et à combattre les infections microbiennes. La capacité du composé à s'intégrer dans diverses voies de synthèse permet le développement de nouveaux agents thérapeutiques.

Agriculture : Développement de pesticides

En agriculture, ce composé est exploré pour son utilisation dans le développement de pesticides . Ses analogues structurels peuvent être conçus pour cibler des ravageurs spécifiques, offrant une approche plus adaptée à la protection des cultures. La recherche se concentre sur la minimisation de l'impact environnemental tout en maximisant l'efficacité contre les ravageurs.

Science des matériaux : Synthèse de polymères

Le this compound contribue au domaine de la science des matériaux en agissant comme un bloc de construction dans la synthèse des polymères . Les polymères contenant des cycles thiazoliques peuvent présenter une stabilité thermique et une conductivité électrique améliorées, ce qui les rend adaptés aux matériaux avancés dans l'électronique et d'autres industries.

Science de l'environnement : Remédiation de la pollution

Ce composé fait également l'objet d'investigations pour son rôle dans la science de l'environnement, en particulier dans les stratégies de remédiation de la pollution . Ses dérivés pourraient potentiellement être utilisés pour décomposer les polluants nocifs en substances moins toxiques, contribuant à la purification de l'eau et du sol.

Biochimie : Inhibition enzymatique

En biochimie, les dérivés du this compound sont étudiés pour leurs capacités d'inhibition enzymatique . En inhibant des enzymes spécifiques, ils peuvent réguler les voies biologiques, ce qui est crucial pour comprendre les maladies et développer de nouveaux médicaments.

Pharmacologie : Conception et découverte de médicaments

Les applications pharmacologiques du this compound sont vastes, ses dérivés étant essentiels à la conception et à la découverte de médicaments . Ils font partie de la structure de divers médicaments, améliorant leurs effets thérapeutiques et leurs propriétés pharmacocinétiques.

Mécanisme D'action

Target of Action

Ethyl 5-aminothiazole-2-carboxylate is a derivative of 2-aminothiazole, which has been found to exhibit potent and selective inhibitory activity against a wide range of human cancerous cell lines . This suggests that the primary targets of Ethyl 5-aminothiazole-2-carboxylate are likely to be proteins or enzymes involved in the proliferation of cancer cells.

Mode of Action

It is known that 2-aminothiazole derivatives can act as ligands of estrogen receptors and afford a new group of adenosine receptor antagonists . Therefore, it is possible that Ethyl 5-aminothiazole-2-carboxylate interacts with these targets, leading to changes in cellular signaling pathways that inhibit the growth of cancer cells.

Biochemical Pathways

The biochemical pathways affected by Ethyl 5-aminothiazole-2-carboxylate are likely to be those involved in cell proliferation and survival. Given its potential as an anticancer agent, it may affect pathways such as the PI3K/AKT/mTOR pathway, which is often dysregulated in cancer and plays a key role in cell growth, proliferation, and survival .

Result of Action

The result of Ethyl 5-aminothiazole-2-carboxylate’s action would be the inhibition of cancer cell proliferation. This is suggested by the observed potent and selective nanomolar inhibitory activity of 2-aminothiazole derivatives against a wide range of human cancerous cell lines .

Safety and Hazards

Orientations Futures

2-Aminothiazole-based compounds have been widely used to treat different kinds of diseases due to their wide range of biological activities . The structural variations of these compounds have attracted the attention of medicinal chemists . Therefore, the future direction in this field could involve the development of novel 2-aminothiazole derivatives with enhanced therapeutic effects.

Relevant Papers The papers retrieved provide valuable information about the synthesis, properties, and applications of 2-aminothiazole-based compounds . They highlight the potential of these compounds in drug development and their wide range of biological activities .

Analyse Biochimique

Biochemical Properties

Ethyl 5-aminothiazole-2-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been used in the synthesis of dual-action antidiabetic agents that inhibit glycogen phosphorylase . This enzyme is crucial in glycogen metabolism, and its inhibition can help regulate blood sugar levels. Additionally, Ethyl 5-aminothiazole-2-carboxylate has been shown to interact with other biomolecules, potentially affecting their function and stability.

Cellular Effects

Ethyl 5-aminothiazole-2-carboxylate impacts various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, thiazole derivatives, including Ethyl 5-aminothiazole-2-carboxylate, have demonstrated cytotoxic activity against certain cancer cell lines . This suggests that the compound can affect cell proliferation and apoptosis, making it a potential candidate for anticancer therapies.

Molecular Mechanism

The molecular mechanism of Ethyl 5-aminothiazole-2-carboxylate involves its interaction with specific biomolecules. It can bind to enzymes, leading to their inhibition or activation. For instance, it has been used in the synthesis of compounds that inhibit phosphodiesterase 5 (PDE5), an enzyme involved in the regulation of intracellular levels of cyclic nucleotides . By inhibiting PDE5, Ethyl 5-aminothiazole-2-carboxylate can modulate cellular signaling pathways and influence various physiological processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Ethyl 5-aminothiazole-2-carboxylate can change over time. The compound’s stability and degradation are important factors to consider. It has been reported that Ethyl 5-aminothiazole-2-carboxylate is sensitive to light, moisture, and heat . These factors can influence its long-term effects on cellular function in both in vitro and in vivo studies. Researchers must carefully control experimental conditions to ensure the compound’s stability and reproducibility of results.

Dosage Effects in Animal Models

The effects of Ethyl 5-aminothiazole-2-carboxylate vary with different dosages in animal models. Studies have shown that thiazole derivatives, including Ethyl 5-aminothiazole-2-carboxylate, exhibit dose-dependent effects on biological systems . At lower doses, the compound may have therapeutic benefits, while higher doses could lead to toxic or adverse effects. It is crucial to determine the optimal dosage range to maximize efficacy and minimize toxicity.

Metabolic Pathways

Ethyl 5-aminothiazole-2-carboxylate is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, it has been used in the synthesis of antidiabetic agents that target glycogen phosphorylase . This interaction can affect glycogen metabolism and glucose homeostasis. Understanding the metabolic pathways of Ethyl 5-aminothiazole-2-carboxylate is essential for elucidating its biochemical effects and potential therapeutic applications.

Transport and Distribution

The transport and distribution of Ethyl 5-aminothiazole-2-carboxylate within cells and tissues are critical for its biological activity. The compound may interact with transporters and binding proteins, affecting its localization and accumulation. For instance, its solubility in different solvents can influence its distribution in biological systems . Researchers must consider these factors when studying the compound’s pharmacokinetics and pharmacodynamics.

Propriétés

IUPAC Name |

ethyl 5-amino-1,3-thiazole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2S/c1-2-10-6(9)5-8-3-4(7)11-5/h3H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZCSREAMZDZVFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC=C(S1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100114-63-4 | |

| Record name | ethyl 5-amino-1,3-thiazole-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Octahydrocyclopenta[c]pyrrol-4-ol](/img/structure/B1370401.png)

![1-[(2-Hydroxyphenyl)methyl]pyrrolidin-3-ol](/img/structure/B1370431.png)